

2-Butoxyethanethiol chemical structure and properties

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Compound of Interest

Compound Name: 2-Butoxyethanethiol

Cat. No.: B13524435

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2-Butoxyethanethiol: A Predictive Technical Guide

Disclaimer: Direct experimental data for **2-Butoxyethanethiol** is limited in publicly available literature. This guide is therefore based on established chemical principles, data from analogous compounds, and predictive modeling. All quantitative data and experimental protocols should be considered predictive and require experimental validation.

This technical guide provides a comprehensive overview of the predicted chemical structure, properties, and potential experimental methodologies for **2-Butoxyethanethiol**. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound for various applications.

Chemical Structure and Identification

2-Butoxyethanethiol is an organic compound containing a butyl ether group and a terminal thiol (mercaptan) group.

Chemical Structure:

Table 1: Compound Identification



Identifier	Predicted Value
IUPAC Name	2-(Butoxy)ethane-1-thiol
Molecular Formula	C6H14OS
Molecular Weight	134.24 g/mol
CAS Number	Not assigned
SMILES	ccccoccs

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-Butoxyethanethiol**. These values are estimated based on its structure and comparison with related compounds like 2-butoxyethanol and other alkyl thiols.

Table 2: Predicted Physicochemical Properties



Property	Predicted Value	Notes
Boiling Point	180-190 °C	Expected to be higher than 2-butoxyethanol due to the larger sulfur atom.
Melting Point	< -50 °C	Likely a low melting point, similar to other short-chain thiols.
Density	0.92 - 0.95 g/mL	Slightly denser than 2-butoxyethanol.
Vapor Pressure	< 1 mmHg at 20°C	Expected to be a relatively low volatility liquid.
Solubility in Water	Slightly soluble	The ether linkage increases water solubility compared to a simple alkanethiol, but the butyl group limits it.
LogP (Octanol-Water Partition Coefficient)	1.5 - 2.5	Indicates a moderate degree of lipophilicity.
pKa of Thiol Group	9.5 - 10.5	Typical pKa for an aliphatic thiol.

Predicted Spectroscopic Data

Predictive models can provide an estimation of the spectral characteristics of **2-Butoxyethanethiol**, which are crucial for its identification and characterization.

Table 3: Predicted Spectroscopic Data



Technique	Predicted Key Signals
¹ H NMR	δ (ppm): 0.9 (t, 3H, -CH ₃), 1.3-1.6 (m, 4H, -CH ₂ -CH ₂ -), 2.5-2.7 (q, 2H, -CH ₂ -SH), 3.4-3.6 (t, 2H, -O-CH ₂ -), 3.6-3.8 (t, 2H, -O-CH ₂ -CH ₂ -SH), ~1.3 (t, 1H, -SH)
¹³ C NMR	δ (ppm): ~14 (-CH ₃), ~19 (-CH ₂ -), ~31 (-CH ₂ -), ~25 (-CH ₂ -SH), ~70 (-O-CH ₂ -), ~72 (-O-CH ₂ - CH ₂ -SH)
IR Spectroscopy	ν (cm ⁻¹): 2950-2850 (C-H stretch), 2550-2600 (S-H stretch, weak), 1100-1150 (C-O stretch)
Mass Spectrometry	m/z: Molecular ion [M] ⁺ at 134. Fragments corresponding to loss of SH, butoxy group, and cleavage of the C-O and C-S bonds.

Experimental Protocols

While specific protocols for **2-Butoxyethanethiol** are not available, the following are general methodologies that can be adapted for its synthesis and analysis.

Synthesis of 2-Butoxyethanethiol

A plausible synthetic route to **2-Butoxyethanethiol** is the reaction of 2-butoxyethyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction:

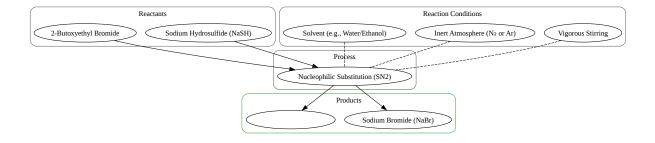
CH₃(CH₂)₃OCH₂CH₂Br + NaSH → CH₃(CH₂)₃OCH₂CH₂SH + NaBr

Detailed Methodology:

 Preparation of Sodium Hydrosulfide: In a three-necked flask equipped with a stirrer, condenser, and gas inlet, dissolve sodium sulfide nonahydrate in degassed water. Bubble hydrogen sulfide gas through the solution until saturation to form sodium hydrosulfide.



- Nucleophilic Substitution: To the freshly prepared aqueous solution of sodium hydrosulfide, add 2-butoxyethyl bromide dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting bromide.
- Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is
 extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers
 are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed
 under reduced pressure.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure **2-Butoxyethanethiol**.



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Analytical Methods

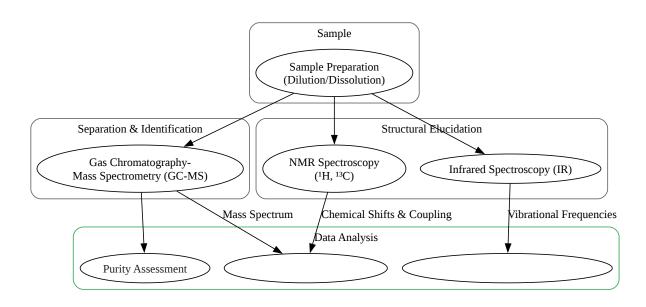
A combination of chromatographic and spectroscopic techniques would be suitable for the analysis and characterization of **2-Butoxyethanethiol**.[1][2][3]



Detailed Methodologies:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
 - GC Conditions: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Program
 the oven temperature from a low initial temperature (e.g., 50°C) with a ramp to a final
 temperature (e.g., 250°C) to ensure good separation.
 - MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.
 - Data Analysis: Identify the peak corresponding to 2-Butoxyethanethiol by its retention time and mass spectrum, including the molecular ion and characteristic fragment ions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
 - ¹H NMR: Acquire a proton NMR spectrum. Chemical shifts, splitting patterns, and integration values will confirm the proton environment.
 - ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).
 - Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
 - Data Analysis: Identify characteristic absorption bands for the S-H bond (weak, around 2550-2600 cm⁻¹), C-H bonds (2850-2950 cm⁻¹), and the C-O ether linkage (1100-1150 cm⁻¹).[4][5]





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Predicted Reactivity and Stability

- Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will likely convert it to the corresponding disulfide (2,2'-bis(butoxyethoxy)disulfide). Stronger oxidizing agents can oxidize it further to a sulfonic acid.
- Thiol-Ene Reaction: The thiol group can participate in thiol-ene reactions with alkenes, which is a useful method for surface modification and polymer synthesis.
- Acidity and Nucleophilicity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a strong nucleophile and can participate in various nucleophilic substitution and addition reactions.
- Stability: The compound is expected to be stable under normal storage conditions, but should be protected from strong oxidizing agents and high temperatures.



Potential Biological Activity and Toxicology (Predictive)

Direct toxicological data for **2-Butoxyethanethiol** is unavailable. However, based on its structure, some predictions can be made.

- Toxicity: Thiols, in general, can exhibit toxicity through various mechanisms, including the
 generation of reactive oxygen species.[6][7] The butoxyethanol moiety is known to have
 hematotoxic and irritant properties. Therefore, 2-Butoxyethanethiol should be handled with
 appropriate safety precautions.
- Metabolism: It is plausible that the metabolism of 2-Butoxyethanethiol would involve oxidation of the sulfur atom and/or cleavage of the ether bond, followed by further degradation and excretion.
- Signaling Pathways: There is no information to suggest the involvement of 2-Butoxyethanethiol in specific signaling pathways. Research in this area would be necessary to elucidate any biological activity.

Conclusion

2-Butoxyethanethiol is a molecule with interesting potential due to its bifunctional nature, combining the properties of a thiol and a butyl ether. While a comprehensive experimental profile is yet to be established, this predictive guide provides a foundational understanding of its likely chemical and physical properties. The outlined synthetic and analytical methodologies offer a starting point for researchers interested in exploring this compound further. All predictive data presented herein should be used as a guide and must be validated through rigorous experimentation.

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- To cite this document: BenchChem. [2-Butoxyethanethiol chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13524435#2-butoxyethanethiol-chemical-structure-and-properties]

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